4-(Octyloxy)phenyl 4-(undecyloxy)benzoate
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Overview
Description
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is an organic compound with the molecular formula C32H48O4. It is a member of the ester family, specifically a benzoate ester, and is known for its unique structural properties that make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate typically involves the esterification reaction between 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate has several applications in scientific research:
Liquid Crystals: It is used in the formulation of liquid crystal materials due to its mesogenic properties, which are essential for the development of display technologies.
Polymer Science: The compound is utilized in the synthesis of liquid crystalline polymers, which have applications in advanced materials and nanotechnology.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific ester functionalities.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is primarily related to its ability to form stable ester bonds and its mesogenic properties. In liquid crystal applications, the compound aligns in a specific orientation under an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include interactions with other mesogenic molecules and the formation of ordered structures.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
- 4-(Butyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Dodecyloxy)phenyl 4-(tetradecyloxy)benzoate
Uniqueness
4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is unique due to its specific alkoxy chain lengths, which provide optimal mesogenic properties for liquid crystal applications. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it highly effective in forming stable liquid crystalline phases.
Properties
IUPAC Name |
(4-octoxyphenyl) 4-undecoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-3-5-7-9-11-12-13-15-17-26-34-29-20-18-28(19-21-29)32(33)36-31-24-22-30(23-25-31)35-27-16-14-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCLGNVREPOYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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